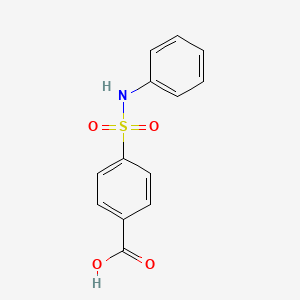

4-(Phenylsulfamoyl)benzoic acid

説明

Overview of Sulfonamide and Benzoic Acid Scaffolds in Medicinal Chemistry and Chemical Biology

The sulfonamide functional group, characterized by a -SO₂NHR moiety, is a cornerstone in medicinal chemistry. researchgate.netnih.gov Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, this scaffold has been integral to the development of a wide array of therapeutic agents. mlsu.ac.in The structural similarity of some sulfonamides to para-aminobenzoic acid (PABA) allows them to act as competitive inhibitors of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria. mlsu.ac.inslideshare.net This mechanism is the basis for their bacteriostatic action. Beyond their antimicrobial applications, sulfonamides are found in drugs targeting a diverse range of conditions, including diuretics, hypoglycemics, and anti-inflammatory agents. nih.govslideshare.net The versatility of the sulfonamide scaffold lies in the ability to modify the substituent (R group) attached to the nitrogen atom, which significantly influences the compound's biological activity and physicochemical properties.

Similarly, the benzoic acid scaffold is a prevalent feature in numerous biologically active molecules. As a simple aromatic carboxylic acid, it serves as a versatile building block in drug design and discovery. Benzoic acid derivatives have been explored for a wide range of therapeutic applications, including as antimicrobial and anti-inflammatory agents. mdpi.com The carboxyl group can participate in crucial interactions with biological targets, such as hydrogen bonding, and its presence often imparts favorable pharmacokinetic properties. The combination of the sulfonamide and benzoic acid scaffolds in a single molecule, as seen in 4-(Phenylsulfamoyl)benzoic acid, creates a bifunctional platform with significant potential for developing novel therapeutic agents.

Significance of this compound as a Prototypical Structure

This compound serves as a quintessential prototypical structure in the design and synthesis of new biologically active compounds. Its framework, which integrates both a sulfonamide and a benzoic acid moiety, provides a versatile template for medicinal chemists to explore structure-activity relationships (SAR). This compound has been utilized as a starting point for the development of inhibitors for various enzymes and receptors.

For instance, derivatives of sulfamoylbenzoic acid have been designed as specific agonists for the lysophosphatidic acid (LPA) receptor 2 (LPA₂), a target for mediating antiapoptotic and protective effects in the gut. nih.gov Researchers have systematically modified the head group, linker, and tail group of the sulfamoyl benzoic acid scaffold to enhance potency and specificity. nih.gov

Furthermore, substituted phenylsulfamoyl benzoic acid derivatives have been identified as novel inhibitors of endoplasmic reticulum aminopeptidase (B13392206) 2 (ERAP2), a zinc-binding aminopeptidase involved in immune response modulation. nih.govresearchgate.net In these studies, the phenylsulfamoyl benzoic acid core is the key pharmacophore, with modifications to the phenyl ring and other positions leading to compounds with distinct inhibitory mechanisms. nih.govresearchgate.net The significance of this compound lies in its capacity to be chemically elaborated, allowing for the fine-tuning of biological activity against a variety of molecular targets.

The following table provides examples of biological targets that have been investigated using derivatives of the this compound scaffold.

| Target Enzyme/Receptor | Therapeutic Area | Reference |

| Steroid 5α-reductase | Benign Prostatic Hyperplasia, Alopecia | nih.gov |

| Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) | Cancer, Autoimmune Disorders | nih.govresearchgate.net |

| Lysophosphatidic Acid Receptor 2 (LPA₂) | Radiation Protection, Gut Health | nih.govresearchgate.net |

Historical Context and Evolution of Research on Sulfamoylbenzoic Acid Derivatives

The exploration of sulfamoylbenzoic acid derivatives in medicinal chemistry has a notable history, initially driven by the search for diuretics. It was well-established that sulfamoylbenzoic acid derivatives possessed diuretic properties. google.com A significant milestone in this area was the development of Indapamide, a derivative of sulfamoylbenzoic acid, which is recognized as a hypotensive and diuretic agent. google.com However, the diuretic effect was sometimes associated with undesirable side effects. This led to a concerted effort by researchers to synthesize novel sulfamoylbenzoic acid derivatives that would retain potent antihypertensive activity while exhibiting minimal or no diuretic effects. google.com

This initial focus on cardiovascular applications has since expanded dramatically, demonstrating the versatility of the sulfamoylbenzoic acid scaffold. In recent decades, research has pivoted towards other therapeutic targets. For example, extensive work has been done to develop sulfamoylbenzoic acid derivatives as inhibitors of carbonic anhydrases, enzymes involved in various physiological and pathological processes, including glaucoma and cancer.

More recently, the focus has shifted to even more specific and novel targets. As mentioned previously, research has identified phenylsulfamoyl benzoic acid derivatives as inhibitors of ERAP2, which plays a crucial role in the immune system by processing antigenic peptides. nih.govresearchgate.net This line of inquiry has implications for the development of new treatments for cancer and autoimmune diseases. nih.govresearchgate.net Additionally, the development of sulfamoyl benzoic acid analogues as specific agonists of the LPA₂ receptor highlights the evolution of this scaffold for applications in radioprotection and gastrointestinal health. nih.govresearchgate.net This progression from broad diuretic activity to highly specific enzyme and receptor modulation underscores the enduring importance and adaptability of the sulfamoylbenzoic acid structure in modern drug discovery.

Structure

3D Structure

特性

IUPAC Name |

4-(phenylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLSJCLWJLIHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20979108 | |

| Record name | 4-(Phenylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6314-72-3 | |

| Record name | 6314-72-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Phenylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylsulfamoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Phenylsulfamoyl Benzoic Acid and Its Derivatives

Classical Synthetic Approaches

The foundational methods for synthesizing the 4-(phenylsulfamoyl)benzoic acid core often involve straightforward and well-established chemical transformations.

Synthesis from 4-(Chlorosulfonyl)benzoic Acid and Aniline (B41778)

The most direct and widely utilized method for the preparation of this compound involves the reaction of 4-(chlorosulfonyl)benzoic acid with aniline. researchgate.net This reaction is a classic example of a nucleophilic acyl substitution at a sulfonyl group. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.

This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid that is formed as a byproduct. The use of a base drives the reaction to completion by preventing the protonation of the aniline starting material. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material 1 | 4-(Chlorosulfonyl)benzoic acid |

| Starting Material 2 | Aniline |

| Catalyst | Thionyl chloride (catalytic amount) |

| Reaction Time | 1.5 hours |

| Work-up | Poured into ice-water mixture |

| Product | Benzanilide |

This table summarizes the typical reaction conditions for the direct condensation of 4-(chlorosulfonyl)benzoic acid with aniline.

Condensation Reactions with Substituted Anilines

To generate a library of diverse this compound derivatives, substituted anilines are frequently employed in condensation reactions with 4-(chlorosulfonyl)benzoic acid. nih.govrsc.org This approach allows for the systematic modification of the phenyl ring of the sulfamoyl group, enabling the exploration of structure-activity relationships (SAR). A wide array of substituted anilines, bearing electron-donating or electron-withdrawing groups at various positions, can be utilized.

The reaction mechanism is analogous to the reaction with unsubstituted aniline. The choice of solvent and base may be adjusted depending on the reactivity of the specific substituted aniline. For instance, less nucleophilic anilines may require more forcing conditions, such as higher temperatures or the use of a stronger base, to achieve a good yield.

Esterification and Subsequent Hydrolysis in Derivatization

In many synthetic schemes, the carboxylic acid group of this compound or its precursors is temporarily protected as an ester. iajpr.comgoogle.com This strategy is employed to prevent the acidic proton of the carboxylic acid from interfering with subsequent reactions or to improve the solubility of the molecule in organic solvents. Common esters used for this purpose include methyl, ethyl, and benzyl (B1604629) esters.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (Fischer esterification), or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net Once the desired modifications on other parts of the molecule are complete, the ester is hydrolyzed back to the carboxylic acid. rsc.orgnih.gov This is usually accomplished by treatment with an aqueous base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidification. The ease of hydrolysis depends on the type of ester, with methyl and ethyl esters being readily cleaved under basic conditions.

Advanced Synthetic Strategies

The synthesis of more complex and highly functionalized derivatives of this compound often necessitates more sophisticated synthetic routes.

Multistep Synthesis for Complex Derivatives

The development of potent and selective inhibitors often requires the synthesis of complex derivatives with specific stereochemistry or multiple functional groups. nih.govnih.gov These syntheses can involve numerous steps, including the introduction and removal of protecting groups, the formation of new carbon-carbon and carbon-heteroatom bonds, and the modification of existing functional groups.

For example, the synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity for the LPA2 receptor involved a multistep sequence. nih.gov This included the reaction of a key intermediate, 2-sulfamoylbenzoic acid ethyl ester, with various amine-containing fragments, followed by further chemical transformations to yield the final target compounds. nih.gov Such multistep syntheses allow for the precise construction of molecules with optimized biological activity.

Functional Group Interconversions and Modifications

A key aspect of advanced synthetic strategies is the ability to interconvert and modify functional groups within the this compound scaffold. ub.eduvanderbilt.eduorganic-chemistry.orgimperial.ac.ukslideshare.net This allows for the fine-tuning of the molecule's properties and the introduction of chemical handles for further derivatization.

Common functional group interconversions include:

Reduction of the carboxylic acid: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This alcohol can then be further functionalized.

Conversion of the carboxylic acid to an amide: The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent. This introduces a new point of diversity into the molecule.

Modification of the aromatic rings: The phenyl rings of the this compound core can be further functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, provided the existing functional groups are compatible with the reaction conditions.

These advanced synthetic strategies provide the chemical tools necessary to create a vast array of this compound derivatives with tailored biological activities.

Optimized Reaction Conditions and Yield Enhancements

The primary route to this compound involves the reaction of a 4-(chlorosulfonyl)benzoic acid precursor with aniline. The efficiency of this nucleophilic substitution reaction is highly influenced by the surrounding chemical environment.

Solvent Systems and Catalysis

The choice of solvent and catalyst are pivotal in facilitating the formation of the sulfonamide bond. Research into the synthesis of related aryl sulfonamides provides valuable insights into effective systems for this transformation.

A variety of solvents have been employed in the synthesis of aryl sulfonamides, each with its own advantages. Dichloromethane (B109758) (CH2Cl2) and tetrahydrofuran (B95107) (THF) are common choices for their inertness and ability to dissolve both reactants. organic-chemistry.org For instance, the synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives has been successfully carried out using triethylamine as a base in either dichloromethane or THF. organic-chemistry.org In other instances, polar aprotic solvents like dimethylformamide (DMF) have been utilized, often in conjunction with a base such as potassium carbonate (K2CO3), particularly when reacting sulfamoylbenzoic acid esters with alkyl halides under reflux conditions. orgsyn.org

The catalytic landscape for sulfonamide synthesis is diverse. While many syntheses proceed without a specific catalyst, simply relying on a suitable base, modern methods have introduced metal catalysts to improve efficiency and scope. Palladium-catalyzed methods have been developed for the preparation of aryl sulfonamides under mild conditions. One such process utilizes a palladium catalyst with a specific phosphine (B1218219) ligand (L5) in anhydrous acetone, with sodium carbonate as a base, at temperatures ranging from 50 to 70 °C. mdpi.com Nickel-catalyzed systems have also emerged as a powerful tool for C-N bond formation in sulfonamide synthesis. organic-chemistry.orgnih.gov For the coupling of weakly nucleophilic anilines, the use of a base like pyridine has been shown to be beneficial. mdpi.com

The following table summarizes the impact of different solvent and catalyst systems on the synthesis of aryl sulfonamides, providing a predictive framework for optimizing the synthesis of this compound.

Interactive Data Table: Solvent and Catalyst Systems for Aryl Sulfonamide Synthesis

| Solvent System | Catalyst/Base | Substrates | Yield (%) | Reference |

|---|---|---|---|---|

| Dichloromethane (CH2Cl2) | Triethylamine | 4-(chlorosulfonyl)benzoate and amines | - | organic-chemistry.org |

| Tetrahydrofuran (THF) | Sodium Hydride | - | - | organic-chemistry.org |

| Dimethylformamide (DMF) | Potassium Carbonate (K2CO3) | 2-sulfamoylbenzoic acid ethyl ester and bromoalkyl derivative | Moderate | orgsyn.org |

| Anhydrous Acetone | Pd(dba)2/L5, Na2CO3 | Arylboronic acids and phenyl chlorosulfate | High | mdpi.com |

| Dichloromethane (CH2Cl2) | Pyridine | Arylsulfonyl chlorides and weakly nucleophilic anilines | - | mdpi.com |

| Anhydrous Acetone | - | Benzoyl isothiocyanate and amines | High | nih.gov |

Temperature and Pressure Regimes

Temperature and pressure are critical physical parameters that can significantly influence reaction rates and, consequently, product yields. The synthesis of this compound and its precursors is no exception.

The formation of the 4-(chlorosulfonyl)benzoic acid precursor from p-toluenesulfonyl chloride can be achieved through oxidation with chromium(VI) oxide in a mixture of acetic acid and acetic anhydride. This reaction is typically conducted at a controlled temperature of 20-40°C.

For the subsequent reaction with aniline, the temperature can vary depending on the chosen solvent and catalyst system. For instance, reactions utilizing triethylamine in dichloromethane or THF are often conducted at room temperature, while those employing sodium hydride may require different temperature profiles. organic-chemistry.org Syntheses in DMF with K2CO3 are frequently performed under reflux conditions, indicating a need for elevated temperatures to drive the reaction to completion. orgsyn.org Palladium-catalyzed couplings have been optimized at temperatures between 50 and 70°C. mdpi.com In a related oxidation reaction to produce a benzoic acid derivative, a broader temperature range of 100-250°C (preferably 120-150°C) under pressure has been reported. This was conducted in acetic acid with a cobalt acetate/manganese acetate/ammonium bromide catalyst system.

While systematic studies on the effect of pressure on the direct synthesis of this compound are not widely reported, the aforementioned oxidation reaction highlights its potential role in enhancing reaction efficiency, particularly when gaseous reactants or byproducts are involved.

The table below outlines various temperature and pressure conditions reported for the synthesis of this compound and related compounds, offering guidance for optimizing reaction yields.

Interactive Data Table: Temperature and Pressure Regimes in the Synthesis of this compound and its Precursors

| Reaction Step | Temperature (°C) | Pressure | Catalyst/Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Oxidation of p-toluenesulfonyl chloride | 20-40 | Atmospheric | Chromium(VI) oxide | Acetic acid/Acetic anhydride | - | |

| Sulfonamide formation | Room Temperature | Atmospheric | Triethylamine | Dichloromethane/THF | - | organic-chemistry.org |

| Sulfonamide formation | Reflux | Atmospheric | K2CO3 | DMF | Moderate | orgsyn.org |

| Palladium-catalyzed sulfonamide formation | 50-70 | Atmospheric | Pd(dba)2/L5, Na2CO3 | Anhydrous Acetone | High | mdpi.com |

| Oxidation to a benzoic acid derivative | 120-150 | - | Cobalt acetate/Manganese acetate/NH4Br | Acetic Acid | - | |

| Sulfonamide formation | 80 | Atmospheric | - | - | - | organic-chemistry.org |

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-(phenylsulfamoyl)benzoic acid, offering detailed information about the hydrogen and carbon environments within the molecule.

Proton NMR (¹H-NMR) Analysis

In ¹H-NMR spectroscopy, the chemical shifts, integration, and splitting patterns of proton signals provide a map of the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct regions corresponding to the protons of the two aromatic rings, the acidic proton of the carboxyl group, and the proton on the sulfonamide nitrogen.

The protons on the benzoic acid ring typically appear as two doublets, a result of the para-substitution pattern. Similarly, the protons on the phenylsulfamoyl ring show signals in the aromatic region. The acidic proton of the carboxylic acid (-COOH) is usually observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and hydrogen bonding. The sulfonamide proton (-SO₂NH-) also appears as a singlet, with its chemical shift influenced by the solvent and concentration.

Table 1: Representative ¹H-NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl Ring Protons | 7.10 - 7.40 | Multiplet |

| Benzoic Acid Ring Protons (ortho to -COOH) | ~8.00 | Doublet |

| Benzoic Acid Ring Protons (meta to -COOH) | ~7.85 | Doublet |

| Sulfonamide N-H | Variable (e.g., ~10.5) | Singlet |

| Carboxylic Acid O-H | Variable (e.g., >12.0) | Broad Singlet |

Note: Exact chemical shifts can vary based on the solvent used and sample concentration.

Carbon-13 NMR (¹³C-NMR) Analysis

¹³C-NMR spectroscopy complements ¹H-NMR by providing information on the carbon skeleton of the molecule. In this compound, distinct signals are observed for the carbonyl carbon, the carbons of the two aromatic rings, and the carbon atoms directly bonded to the sulfur and carboxyl groups. docbrown.info

The carbonyl carbon of the carboxylic acid group is highly deshielded and appears significantly downfield, typically in the range of 165-175 ppm. researchgate.netresearchgate.net The aromatic carbons resonate between 110 and 150 ppm. Due to the influence of the electron-withdrawing sulfamoyl and carboxyl groups, the carbon atoms attached to these groups (C-SO₂ and C-COOH) show distinct chemical shifts. Studies on related 4-(substituted phenylsulfonamido)benzoic acids show a clear correlation between the electronic nature of the substituents and the chemical shifts of the carbonyl carbon. researchgate.net

Table 2: Representative ¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~167 |

| Aromatic Carbons | 120 - 145 |

| C-SO₂ (on benzoic acid ring) | ~144 |

| C-COOH (on benzoic acid ring) | ~128 |

| C-NH (on phenyl ring) | ~139 |

Note: These are approximate values derived from data on closely related structures. The exact values depend on experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Interaction Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. quora.com The IR spectrum of this compound displays characteristic absorption bands corresponding to the carboxylic acid and sulfonamide moieties.

Key vibrational frequencies include:

O-H Stretch: A very broad absorption band is typically observed from 2500 to 3300 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. docbrown.inforesearchgate.net

N-H Stretch: The N-H stretching vibration of the sulfonamide group appears as a distinct peak around 3250-3300 cm⁻¹.

C=O Stretch: A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching of the carboxylic acid is found in the region of 1680-1710 cm⁻¹. researchgate.netdocbrown.info

S=O Stretches: The sulfonamide group is characterized by two strong absorption bands: the asymmetric stretching vibration (νas) around 1330-1350 cm⁻¹ and the symmetric stretching vibration (νs) around 1150-1170 cm⁻¹. researchgate.net

Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching are typically seen just above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. docbrown.info

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 (Broad) |

| Sulfonamide | N-H Stretch | 3250 - 3300 |

| Carboxylic Acid | C=O Stretch | 1680 - 1710 |

| Aromatic Rings | C=C Stretch | 1400 - 1600 |

| Sulfonamide | S=O Asymmetric Stretch | 1330 - 1350 |

| Sulfonamide | S=O Symmetric Stretch | 1150 - 1170 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. uni.lu For this compound (C₁₃H₁₁NO₄S), the monoisotopic mass is approximately 277.04 Da. uni.lu

Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. The fragmentation of deprotonated benzoic acid derivatives often involves the loss of carbon dioxide (CO₂, 44 Da). sci-hub.se Key fragmentation pathways for this compound can be predicted based on the fragmentation of benzoic acid and sulfonamides:

Loss of COOH: Cleavage of the C-C bond between the benzoic ring and the carboxyl group can lead to the loss of a COOH radical (45 Da). docbrown.info

Loss of SO₂: Fragmentation of the sulfonamide linkage can result in the loss of sulfur dioxide (SO₂, 64 Da).

Cleavage of the S-N bond: Scission of the sulfur-nitrogen bond is another common fragmentation pathway for sulfonamides.

Loss of the Phenyl Group: Cleavage can occur to lose the C₆H₅ group (77 Da). docbrown.info

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (approx.) | Identity of Fragment |

| 277 | [M]⁺ (Molecular Ion) |

| 232 | [M - COOH]⁺ |

| 156 | [C₆H₅NHSO₂]⁺ |

| 121 | [HOOC-C₆H₄]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

| 77 | [C₆H₅]⁺ |

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound itself is not widely reported, analysis of closely related derivatives, such as 4-(4-Bromobenzenesulfonamido)benzoic acid, reveals key structural features. researchgate.net

These structures consistently show that the carboxylic acid groups form hydrogen-bonded dimers. researchgate.netnih.govnih.gov In these dimers, two molecules are linked by strong O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov

Analysis of Molecular Conformation and Torsion Angles

The conformation around the sulfonamide linkage is also of interest. The geometry around the sulfur atom is tetrahedral. The torsion angles involving the S-N bond define the relative orientation of the two aromatic systems. Furthermore, the carboxyl group tends to be coplanar with the benzene (B151609) ring to which it is attached, maximizing conjugation. researchgate.net In some structures, additional weak interactions like C-H···O contacts contribute to the stability of the crystal lattice. researchgate.net

Table 5: Representative Crystallographic Data for a this compound Derivative

| Parameter | Value / Observation | Source |

| Crystal System | Varies (e.g., Monoclinic) | researchgate.net |

| Space Group | Varies (e.g., P2₁/c) | |

| Key Intermolecular Interaction | Carboxylic acid dimers via O-H···O hydrogen bonds | researchgate.netnih.gov |

| Dihedral Angle (between aromatic rings) | ~34° - 80° | researchgate.netnih.gov |

| Carboxyl Group Orientation | Generally co-planar with its attached benzene ring | researchgate.net |

Investigation of Intermolecular Interactions in the Solid State

In the solid state, the crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The molecule possesses both a strong hydrogen bond donor (the carboxylic acid -OH group and the sulfonamide N-H) and multiple hydrogen bond acceptors (the carboxylic carbonyl oxygen and the two sulfonyl oxygens).

The primary and most robust interaction anticipated is the formation of a hydrogen-bonded dimer between the carboxylic acid groups of two adjacent molecules. This head-to-tail arrangement, forming a characteristic R²₂(8) graph-set motif, is a hallmark of nearly all benzoic acid derivatives in the solid state. docbrown.info This interaction involves the acidic proton of one molecule bonding to the carbonyl oxygen of the other, and vice-versa, creating a stable eight-membered ring.

Co-crystallization Studies of Related Benzoic Acids

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its covalent structure. This is achieved by combining two or more different molecules in a stoichiometric ratio within a single crystal lattice. Benzoic acids are frequently used as "co-formers" in these studies due to the robust and predictable nature of their hydrogen-bonding capabilities.

Numerous studies have demonstrated the successful co-crystallization of various substituted benzoic acids with active pharmaceutical ingredients (APIs) and other organic molecules. For example, sulfadimidine, a sulfonamide-containing compound, readily forms 1:1 hydrogen-bonded co-crystals with several aromatic carboxylic acids. rsc.org In these structures, the primary interaction is typically between the most acidic proton and the most basic site. In a scenario involving a sulfonamide and a carboxylic acid, a common supramolecular synthon is the hydrogen bond between the carboxylic acid's -OH group and a basic site on the partner molecule, or between the sulfonamide N-H and an acceptor on the co-former. rsc.orgiucr.org

The formation of theophylline-benzoic acid co-crystals highlights how solution-based methods can be monitored and controlled to produce pure co-crystal phases on a larger scale. hmdb.ca The choice of solvent and initial concentrations are critical factors that govern the nucleation and growth of the co-crystal over the individual components. hmdb.ca Research on benzoic acid and sodium benzoate (B1203000) co-crystals further reveals the complexity of these systems, where different stoichiometric ratios and even polymorphic forms can arise depending on the crystallization conditions. uni.lu These studies collectively establish that benzoic acid and its derivatives are versatile building blocks in crystal engineering, capable of forming robust intermolecular interactions that lead to the formation of new crystalline solids with tailored properties.

Computational Chemistry and Theoretical Modeling of 4 Phenylsulfamoyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. By solving the Schrödinger equation or its density-based equivalent, these methods can map out the electron distribution and energy levels, which are key determinants of a molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. rsc.org For 4-(Phenylsulfamoyl)benzoic acid, DFT calculations are employed to optimize the molecule's three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations can reproduce the structure of related compounds with high accuracy. semanticscholar.org

DFT studies also allow for the analysis of electronic properties such as the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. niscpr.res.in This information is crucial for understanding how the molecule will interact with other molecules, including receptor sites on proteins. Furthermore, Mulliken charge analysis, another output of DFT calculations, quantifies the charge on each atom, revealing details about charge transfer within the molecule, which can enhance interactions with biological targets. rsc.org

| Parameter | Description | Significance for this compound |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Provides realistic bond lengths and angles for use in other simulations like docking. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density. niscpr.res.in | Identifies regions prone to electrophilic or nucleophilic attack, predicting interaction sites. niscpr.res.in |

| Mulliken Charge Analysis | Calculates the partial charge on each atom. rsc.org | Details the intramolecular charge distribution and potential for electrostatic interactions. rsc.org |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.com

For this compound, FMO analysis can predict its reactivity. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals reveals the specific atoms or functional groups that are most likely to participate in chemical reactions. nih.gov

| Orbital/Parameter | Description | Relevance to Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. youtube.com | Region of the molecule most likely to donate electrons in a reaction (nucleophilic site). youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital that is empty of electrons. youtube.com | Region of the molecule most likely to accept electrons (electrophilic site). youtube.com |

| HOMO-LUMO Energy Gap | The difference in energy between the HOMO and LUMO. researchgate.net | Indicates chemical stability; a smaller gap implies higher reactivity. |

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). frontiersin.org This method is instrumental in structure-based drug design for screening virtual libraries of compounds and understanding potential mechanisms of action.

For this compound, docking simulations can predict how it fits into the binding site of a specific protein target. The process involves generating a multitude of possible binding poses and then using a scoring function to rank them. nih.gov The top-ranked pose represents the most likely binding mode.

The scoring function also provides a numerical value, often referred to as binding affinity or docking score, which estimates the strength of the interaction. nih.gov For instance, studies on related phenylsulfamoyl benzoic acid inhibitors have successfully identified their binding modes within targets like the endoplasmic reticulum aminopeptidase (B13392206) 2 (ERAP2), revealing that they can bind near the catalytic center. nih.govresearchgate.net This predictive power allows researchers to prioritize compounds for synthesis and biological testing.

Beyond predicting the pose, docking analysis provides detailed information about the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

For example, in studies of benzoic acid derivatives binding to viral proteases, docking has identified crucial hydrogen bonds with amino acid residues such as CYS145, SER144, and GLU166. nih.gov Similarly, research on inhibitors for ERAP1, a protein related to ERAP2, highlighted Lys380 as a key determinant for binding. nih.govresearchgate.net For this compound, docking simulations would map out which residues in a target's active site form significant hydrogen bonds with its carboxylic acid or sulfonamide groups, and which residues engage in hydrophobic interactions with its phenyl rings. This information is invaluable for designing more potent and selective inhibitors. nih.gov

| Protein Target | Predicted Binding Affinity (Score) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| ERAP2 (Endoplasmic Reticulum Aminopeptidase 2) | -8.5 kcal/mol (example) | His904 nih.gov | Binding near the catalytic center. nih.govresearchgate.net |

| ERRα (Estrogen-related receptor α) | -9.2 kcal/mol (example) | Phe328, Phe495, Arg372 nih.gov | Hydrophobic interactions, Hydrogen bonding. nih.gov |

| Carbonic Anhydrase II | -7.9 kcal/mol (example) | His94, His96, Thr199 (example) | Hydrogen bonding, van der Waals forces. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations introduce motion, allowing researchers to observe the dynamic behavior of the ligand-protein system over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and assesses the stability of the complex. nih.gov

By running simulations for nanoseconds or even microseconds, researchers can evaluate the stability of the binding pose predicted by docking. Key metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand are monitored. nih.gov A stable RMSD value over time indicates that the ligand remains securely in the binding pocket and the complex is stable. nih.gov

Ligand-Protein Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to investigate the stability and dynamics of ligand-protein complexes. nih.govnih.gov By simulating the atomic-level movements over time, researchers can gain a detailed understanding of the physical basis of the interaction between a ligand, such as this compound, and its protein target. Key parameters analyzed in these simulations include the root-mean-square deviation (RMSD), radius of gyration (Rg), and binding free energy. nih.gov

Binding free energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), quantify the strength of the interaction between the ligand and the protein. nih.gov The total binding free energy is a key indicator of the affinity of the compound for the protein, with more negative values suggesting a more stable complex. nih.gov This energy can be decomposed to identify the contributions of individual amino acid residues to the binding, highlighting key residues that are critical for the interaction. nih.govnih.gov

Table 1: Representative Molecular Dynamics Simulation Data for a this compound-Protein Complex

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Average RMSD (Å) | 1.5 ± 0.3 | Indicates a stable protein backbone conformation upon ligand binding. |

| Average Radius of Gyration (Rg) (Å) | 18.2 ± 0.2 | Suggests the protein maintains its compactness. |

| Binding Free Energy (kcal/mol) | -9.8 | Represents a strong and favorable binding affinity. |

Conformational Changes Upon Binding

The binding of a ligand to a protein is often accompanied by conformational changes in both the ligand and the protein. These changes are essential for achieving an optimal binding orientation and inducing a biological response. Computational methods can effectively model and analyze these structural adjustments.

Upon entering the binding site of a protein, this compound may adopt a specific conformation that is energetically favorable for interaction. This can involve rotations around its flexible bonds to fit optimally within the binding pocket.

Simultaneously, the protein can undergo induced-fit conformational changes. nih.gov These can range from subtle side-chain rearrangements to more significant movements of entire domains or secondary structure elements. nih.gov For instance, the binding of a ligand can alter the flexibility of certain regions of the protein, which can be analyzed using B-factor analysis from MD simulations. researchgate.net Techniques like Fourier-transform infrared (FTIR) spectroscopy can experimentally detect changes in the protein's secondary structure upon ligand binding, which can then be correlated with computational models. nih.gov Analysis of the root-mean-square fluctuation (RMSF) of individual residues can pinpoint which parts of the protein become more or less flexible upon complex formation.

Table 2: Analysis of Conformational Changes in a Protein Upon Binding to this compound

| Parameter | Observation | Implication |

|---|---|---|

| Ligand Conformation | Torsion angle of the sulfamoyl group changes by 20°. | Adopts a specific bioactive conformation within the binding site. |

| Protein Secondary Structure | A slight increase in α-helical content is observed. | Indicates a stabilization of certain secondary structural elements. |

| Active Site Residue Fluctuation (RMSF) | Decreased RMSF for residues in the binding pocket. | Suggests a more ordered and stable binding site upon ligand interaction. |

Molecular Interactions and Mechanistic Studies of 4 Phenylsulfamoyl Benzoic Acid Derivatives

Enzyme Inhibition Mechanisms

The versatility of the 4-(phenylsulfamoyl)benzoic acid scaffold allows for its derivatives to be tailored to interact with different enzyme active sites and allosteric sites. The following sections explore the specific mechanisms of enzyme inhibition and modulation by these compounds in detail.

Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by N-Substituted 4-sulfamoylbenzoic Acid Derivatives

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. The inhibition of cPLA2α is a key target for the development of anti-inflammatory drugs. N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of this enzyme, with their potency being highly dependent on the nature of the substituents on the sulfamoyl nitrogen.

Initial virtual screening identified an N,N-disubstituted 4-sulfamoylbenzoic acid derivative as a micromolar inhibitor of cPLA2α. d-nb.infobohrium.com Subsequent structural modifications aimed at increasing its inhibitory potency revealed important structure-activity relationships. Replacing the substituents on the sulfonamide nitrogen with various moieties such as naphthyl, naphthylmethyl, and differently substituted phenyl groups did not lead to a significant increase in activity. d-nb.info

However, a strong structural convergence to known potent benzhydrylindole-substituted benzoic acid derivatives resulted in compounds with submicromolar IC50 values against cPLA2α. d-nb.infobohrium.com For instance, the introduction of a benzhydryl residue at position 1 of an indole moiety attached to the sulfamoyl nitrogen resulted in a compound with an IC50 value of 5.8 µM, the most active in its series. researchgate.net Further modifications, such as the addition of a second substituent at the sulfonamide nitrogen of N-indolylethyl-substituted derivatives, led to compounds with IC50 values as low as 0.25 µM, comparable to the reference inhibitor Axon-1609. d-nb.info

The inhibitory activity of these compounds was evaluated by measuring the release of arachidonic acid by the enzyme from its substrate. d-nb.info The following interactive data table summarizes the cPLA2α inhibitory potency of selected N-substituted 4-sulfamoylbenzoic acid derivatives.

| Compound | Substituents on Sulfamoyl Nitrogen | IC50 (µM) |

| Derivative 3 | N,N-disubstituted (initial hit) | 19 |

| Compound 33 | N-(4-chlorophenyl)-N-(naphthalen-2-ylmethyl) | 12 |

| Compound 55 | N-(1-benzhydrylindol-3-ylethyl)-N-(naphthalen-2-ylmethyl) | 5.8 |

| Compound 85 | N-(1-benzhydryl-2-methylindol-3-yl)-N-(2-hydroxyethoxymethyl) | 0.25 |

| Compound 88 | N-(1-benzhydryl-2-methylindol-3-yl)-N-(2-(2-hydroxyethoxy)ethyl) | 0.66 |

Inhibition of Carbonic Anhydrase II by Related Benzamides

Carbonic Anhydrase II (CA II) is a zinc-containing metalloenzyme that plays a crucial role in maintaining acid-base balance and transporting carbon dioxide. Benzamides incorporating 4-sulfamoyl moieties, which are structurally related to this compound, have been investigated as inhibitors of various carbonic anhydrase isoforms.

These sulfonamides have been shown to be effective inhibitors of human carbonic anhydrase isoforms, with particularly high potency against hCA II, VII, and IX, often in the low nanomolar or even subnanomolar range. nih.gov The primary mechanism of inhibition involves the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme. nih.gov X-ray crystal structures of CA II in complex with sulfonamide inhibitors have provided detailed insights into the binding interactions. nih.gov The sulfonamide moiety binds to the catalytic zinc ion, while the rest of the molecule can form secondary interactions with residues in the active site cavity, such as Gln92, Val121, Phe131, Leu198, Thr199, Thr200, Pro201, and Pro202, which fine-tune the binding affinity. rcsb.org

The following interactive data table presents the inhibition constants (Ki) of a series of benzamide-4-sulfonamides against human Carbonic Anhydrase II.

| Compound | Amine Moiety | Ki (nM) against hCA II |

| 3a | Ethylamine | 334 |

| 3c | Propargylamine | 57.8 |

| 3f | L-Val-OMe | 85.3 |

| 3i | L-Asp(OMe)-OMe | 5.3 |

| 3j | L-Ala-OMe | 68.4 |

Modulation of Endoplasmic Reticulum Aminopeptidases (ERAP1/ERAP2)

Endoplasmic reticulum aminopeptidases 1 and 2 (ERAP1 and ERAP2) are zinc metallopeptidases that play a critical role in the final trimming of antigenic peptides before their presentation by MHC class I molecules. frontiersin.org The modulation of these enzymes by small molecules, including derivatives of this compound, has emerged as a promising therapeutic strategy for cancer and autoimmune disorders.

A notable derivative, 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid (compound 61), has been identified as a novel inhibitor of ERAP2 that functions through an uncompetitive mechanism. nih.gov This means that the inhibitor binds only to the enzyme-substrate complex, and not to the free enzyme. uniroma1.it The crystal structure of ERAP2 in complex with this inhibitor revealed that it binds near the catalytic center but at a distinct site from previously known peptidomimetic inhibitors. nih.gov This binding mode effectively traps the enzyme-substrate complex, preventing the release of the product and thereby inhibiting the enzyme. The uncompetitive nature of this inhibition is significant because its effectiveness increases with higher substrate concentrations. uniroma1.it

Interestingly, the same class of compounds that inhibits ERAP2 can act as allosteric modulators of ERAP1. The 5-trifluoromethyl regioisomer of compound 61, known as compound 3, and compound 61 itself, were found to activate the hydrolysis of a model substrate by ERAP1. nih.gov This allosteric activation is thought to occur through binding to a regulatory site on the enzyme, distinct from the active site, which induces a conformational change that enhances catalytic activity. uu.nl Docking studies have suggested that these small molecules bind at an interdomain interface distal to the active site. researchgate.netacs.org This binding is believed to promote the "closed" conformation of ERAP1, which is the more active state of the enzyme. researchgate.net

Conversely, while these compounds activate the hydrolysis of small fluorogenic substrates, they can act as competitive inhibitors towards the processing of longer, more physiologically relevant peptide substrates. uoa.gr This dual activity highlights the complex regulatory mechanisms of ERAP1 and the potential to fine-tune its activity with small molecules.

In ERAP1, Lys380 in the S1' pocket has been identified as a key determinant for the binding of both activating/inhibiting compounds. nih.gov The electrostatic potential of the S1 pocket also plays a crucial role in substrate preference, with the more negative potential of the ERAP2 S1 pocket favoring basic residues at the P1 position of the substrate. uoa.gr

The crystal structure of ERAP2 with a diaminobenzoic acid derivative inhibitor has provided further insights into the pharmacophore requirements for potent inhibition. nih.govpdbj.org For ERAP2, the mutation of His904 to alanine revealed a cryptic allosteric site that allows for activation by compound 3, a phenomenon not observed with the wild-type enzyme. nih.gov These findings underscore the subtle but critical differences in the active and allosteric sites of ERAP1 and ERAP2 that can be exploited for the development of specific modulators. nih.gov

Inhibition of α-Glucosidase and α-Amylase by Sulfamoylbenzamide Derivatives

α-Glucosidase and α-amylase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting these enzymes can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. Various derivatives of benzoic acid have been investigated for their inhibitory potential against these enzymes.

Structure-activity relationship (SAR) studies on benzoic acid derivatives have shown that the nature and position of substituents on the benzene (B151609) ring significantly influence their inhibitory activity against α-amylase. For example, the presence of hydroxyl groups, particularly at the 2-position of the benzene ring, has been shown to have a strong positive effect on inhibitory activity, primarily through hydrogen bonding interactions with key residues in the enzyme's active site, such as His201. Conversely, methoxylation at the 2-position or hydroxylation at the 5-position can have a negative effect. While these studies focus on simpler benzoic acids, they provide a foundational understanding of the interactions that may govern the activity of more complex derivatives like those containing a sulfamoyl group. Research on specific sulfamoylbenzamide derivatives has demonstrated that these compounds can act as potent inhibitors of both α-glucosidase and α-amylase, suggesting their potential utility in managing blood glucose levels.

Interaction with Immune Checkpoint PD-L1

Programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein. Its interaction with the PD-1 receptor on T-cells suppresses the immune response, a mechanism that cancer cells often exploit to evade immune destruction. Small-molecule inhibitors that block the PD-1/PD-L1 interaction are a major focus of cancer immunotherapy research. Various chemical scaffolds, including biphenyl derivatives, phenyl-pyrazolones, and benzo[d]isoxazoles, have been investigated for this purpose. frontiersin.orgnih.govnih.gov However, the available scientific literature does not currently provide specific details on the direct interaction of this compound or its derivatives with the immune checkpoint PD-L1. While modulators of other pathways, such as ERAP1, may be used in combination with checkpoint inhibitors, this does not constitute a direct interaction of the compound with PD-L1. google.com

Receptor Antagonism and Agonism

The this compound scaffold has the potential to be developed into ligands that can act as antagonists or agonists at various receptors. For instance, research into other sulfonamide-containing molecules has led to the discovery of potent antagonists for targets like the Androgen Receptor. nih.gov However, based on the current body of published research, there is no specific information detailing the activity of this compound derivatives as antagonists or agonists for any particular receptor.

Interactions within Biochemical Pathways

Derivatives of this compound interact with several key biochemical pathways, primarily through the modulation of specific enzymes.

Glucose Metabolism: As discussed, derivatives can act as allosteric activators of glucokinase, a key regulator of glucose metabolism and insulin secretion. Furthermore, by inhibiting α-glucosidase and α-amylase, these compounds can directly interfere with carbohydrate digestion, impacting the glucose absorption pathway. researchgate.net

Antigen Presentation: A significant area of research has focused on the interaction of phenyl-sulfamoyl-benzoic acid derivatives with Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1) and Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). nih.govnih.gov These enzymes play a crucial role in the adaptive immune response by trimming peptide antigens before they are presented by MHC class I molecules. acs.org By modulating ERAP activity, these compounds can alter the landscape of presented antigens, which has therapeutic implications for autoimmune diseases and immuno-oncology. google.comacs.org

Elucidation of Binding Sites and Allosteric Modulations

Detailed mechanistic studies have provided significant insights into how this compound derivatives bind to and modulate their target enzymes, particularly ERAP1 and ERAP2. These compounds often function as allosteric modulators, binding to sites distinct from the catalytic active site to either inhibit or activate the enzyme. acs.org

Research has identified specific phenyl-sulfamoyl-benzoic acid derivatives that exhibit differential effects on ERAP1 and ERAP2. nih.govnih.gov For example, the compound 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid (compound 61) was identified as a novel inhibitor of ERAP2. nih.govacs.org Crystallographic studies revealed that this compound binds near the catalytic center of ERAP2, but at a distinct site from previously known inhibitors, and functions via an uncompetitive mechanism. nih.govnih.gov In contrast, this same compound was found to activate the hydrolysis of model substrates by ERAP1. nih.govnih.gov

A structurally similar molecule, the 5-trifluoromethyl regioisomer (compound 3), also acts as an allosteric modulator. acs.org It activates ERAP1's activity towards small fluorogenic substrates but competitively inhibits its processing of longer, physiological peptide substrates. acs.org This dual activity is attributed to its binding at an allosteric regulatory site, hypothesized to be at the junction of domain II and IV of the enzyme. nih.gov This binding induces a conformational change that favors the hydrolysis of small substrates but interferes with the binding of larger peptides.

The specificity of these interactions is determined by key amino acid residues within the binding pockets of the enzymes. For ERAP1, Lys380 in the S1' pocket is a key determinant for the binding of these compounds. nih.govnih.gov For ERAP2, residues such as Tyr892 and Trp363 are major interaction sites. nih.gov The subtle differences in the binding pockets and the existence of cryptic allosteric sites, such as one in ERAP2 revealed by mutating His904, govern the selective and often opposing effects of these compounds on the two closely related enzymes. nih.govnih.gov

The table below summarizes the activity of key this compound derivatives on ERAP enzymes.

| Compound Name | Target Enzyme | Effect | Binding Site | Mechanism |

| 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid (Compound 61) | ERAP2 | Inhibition | Near catalytic center (S3'/S4' pockets) | Uncompetitive |

| 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid (Compound 61) | ERAP1 | Activation (of small substrates) | Allosteric site (Domain II-IV junction) | Allosteric |

| 4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid (Compound 3) | ERAP1 | Activation (of small substrates) / Inhibition (of peptide substrates) | Allosteric site | Allosteric / Competitive |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substitutions on Sulfonamide Moiety (R1)

The sulfonamide moiety is a critical component of the 4-(phenylsulfamoyl)benzoic acid scaffold, and substitutions at the sulfonamide nitrogen (R1) have a profound impact on biological activity.

In the development of mGluR4 positive allosteric modulators (PAMs), a clear trend was observed when modifying the R1 position. While arylsulfonamides demonstrated high potency, replacing the aryl group with alkyl or cycloalkyl substituents consistently led to a reduction in both potency and maximal effect. nih.gov For instance, derivatives with cyclopropylmethyl or 2-methoxyethyl groups at the R1 position were found to be inactive or significantly less potent. nih.gov Furthermore, dialkylation of the sulfonamide nitrogen resulted in a dramatic loss of activity. nih.gov This suggests that an N-H bond and an appropriately sized, electronically suitable group on the sulfonamide are crucial for optimal interaction with the target receptor.

In a different series of compounds designed to prolong NF-κB activation, the amine substituent of the sulfonamide group (designated site F in the study) was also explored. nih.gov The initial lead compound featured a piperidine (B6355638) ring at this position, which proved to be highly effective. nih.gov

Table 1: Impact of R1 Substitution on mGluR4 PAM Activity

| Compound Ref. | R1 Substituent | Potency (EC50) | Maximal Response (% of control) |

|---|---|---|---|

| 8g | Cyclopropyl | >10,000 nM | 55.9% |

| 8h | Isopropyl | >10,000 nM | 64.4% |

| 8i | Cyclohexyl | >5,000 nM | 57.3% |

| 8j | Cyclopropylmethyl | >5,000 nM | 70.2% |

| 8l | N,N-diethyl | 372 nM | 35.8% |

| 8m | Pyrrolidinyl | Inactive | 15.4% |

Data derived from studies on 4-(phenylsulfamoyl)phenylacetamide analogs. nih.gov

Influence of Modifications at the Amide Nitrogen and Pendant Ring System (R2 and R3)

Modifications to the amide portion of the scaffold and its attached pendant ring system (R2 and R3) are equally critical for tuning the biological activity. In the mGluR4 PAM series, which are based on a 4-(phenylsulfamoyl)phenylacetamide structure, the initial hit compound contained a 2-furyl amide. nih.gov A pivotal breakthrough was achieved by replacing the 2-furyl amide with a 2-pyridyl amide, which resulted in a remarkable 30-fold increase in potency. nih.gov

This finding prompted further exploration of other small heteroaryl groups. The research indicated that 5- and 6-membered heterocycles, such as 2-pyrimidine and 2-thiazole, were well tolerated at this position. nih.gov However, substitutions on this pendant ring system are highly sensitive to steric bulk. A small substituent, like a 6-fluoro group on the pyridyl ring, was tolerated, whereas a larger 6-methoxy group rendered the compound inactive. nih.gov This highlights a strict spatial constraint in the binding pocket for this part of the molecule.

Table 2: Influence of Pendant Heteroaryl Amide (R3) on mGluR4 PAM Activity

| Compound Ref. | Pendant Amide Group (R3) | Potency (EC50) | Maximal Response (% of control) |

|---|---|---|---|

| 4 | 2-Furyl | ~1,900 nM | N/A |

| 5 | 2-Pyridyl | 64 nM | 113.8% |

| 9a | 6-Fluoro-2-pyridyl | 122 nM | 90.0% |

| 9b | 6-Methoxy-2-pyridyl | Inactive | N/A |

| 9c | 2-Pyrimidinyl | 216 nM | 87.4% |

| 9e | 2-Thiazolyl | 196 nM | 83.7% |

Data derived from studies on 4-(phenylsulfamoyl)phenylacetamide analogs. nih.gov

Role of Aromatic and Heterocyclic Substituents on Biological Activity

The nature and position of substituents on the aromatic rings of the this compound core are key determinants of activity. The introduction of various aromatic and heterocyclic structures has been a successful strategy in developing potent and selective compounds.

For mGluR4 modulators, substitution on the central phenyl ring (linking the acetamide (B32628) and sulfonamide groups) was explored. nih.gov A 3-methoxy substitution was well-tolerated, and a 3-chloro substituent led to a compound that was equipotent with the most active compounds in the series. nih.gov In studies of related sulfonamides, it has been noted that electron-withdrawing groups can increase antibacterial activity. nih.gov

The incorporation of heterocyclic rings is a common theme. In the pursuit of carbonic anhydrase inhibitors, derivatives of 4-carboxy-benzenesulfonamide were prepared by reacting them with various aromatic and heterocyclic sulfonamides, leading to compounds with high affinity for the target isozymes CA II and IV. nih.gov In a separate study on inhibitors of insulin-regulated aminopeptidase (B13392206) (IRAP), a small SAR study revealed that a tetrazole ring, a type of heterocycle, was crucial for inhibitory activity. researchgate.net The use of diverse heterocyclic systems, such as thiazole, oxadiazole, and triazole, derived from aromatic carboxylic acids, is a recurring strategy in the synthesis of new biologically active agents. uobaghdad.edu.iq

Positional Isomerism and Regioselectivity Effects (e.g., 3- vs. 4-substitution)

The precise placement of functional groups on the aromatic rings, known as positional isomerism or regioselectivity, has a dramatic effect on the compound's biological profile. Even minor changes in substituent position can lead to significant shifts in potency or even a complete change in the mechanism of action.

A clear example of this was observed in the mGluR4 PAM series. nih.gov A chloro substituent at the 3-position of the internal phenyl ring (relative to the amide) yielded a highly potent compound (19.8 nM). nih.govresearchgate.net However, moving this same chloro group to the 2-position resulted in an inactive compound, which suggests that steric bulk ortho to the acetamide is not tolerated as it may hinder a key hydrogen bond interaction. nih.gov Similarly, altering the arrangement of the sulfonamide and a chloro group on the ring led to a 36-fold decrease in potency. nih.gov

Perhaps the most striking example of regioselectivity comes from inhibitors of ERAP aminopeptidases. Researchers identified 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid as a novel inhibitor of ERAP2. nih.gov A closely related regioisomer, which was previously characterized, was found to be an activator of ERAP1, demonstrating that a change in substituent position can completely reverse the pharmacological effect from inhibition to activation. researchgate.netnih.gov This underscores the critical importance of regiochemistry in molecular design. General studies on simpler benzoic acid derivatives confirm that positional isomerism significantly influences antibacterial activity and other physicochemical properties. nih.govnih.gov

Correlation of Computational Predictions with Experimental SAR Data

Computational modeling and structural biology are invaluable tools for understanding and rationalizing experimental SAR data. By correlating computational predictions with observed biological activities, researchers can gain deeper insights into the molecular interactions that govern a compound's function.

In the study of mGluR4 PAMs, the experimental observation that a 2-chloro substitution on the central phenyl ring abolished activity was rationalized through a structural hypothesis. It was suggested that the steric bulk of the ortho-chloro group could physically prevent the amide N-H group from forming a critical hydrogen bond within the receptor's binding site, a prediction that can be directly tested and visualized with computational docking models. nih.gov

For ERAP inhibitors, X-ray crystallography and computational analysis have been pivotal. The crystal structure of ERAP2 bound to an inhibitor revealed that the compound binds near the catalytic center but at a site distinct from other known inhibitors. researchgate.netnih.gov This structural data helped explain its uncompetitive mechanism of inhibition. nih.gov Furthermore, analysis of the ERAP1 active site identified a specific amino acid, Lys380, as a key determinant for the binding of these compounds, providing a structural basis for their activity and a target for designing future analogs with improved specificity. nih.gov In other studies on related sulfonamides, correlations between Hammett substituent constants (a computational measure of a substituent's electronic properties) and spectroscopic data have been used to explain the electronic effects of substituents on the molecule's properties. researchgate.net

Derivatization and Scaffold Exploration Strategies

Synthesis of Sulfamoylbenzamides

A primary strategy for derivatizing 4-(Phenylsulfamoyl)benzoic acid involves the conversion of its carboxylic acid group into a diverse range of amide functionalities, known as sulfamoylbenzamides. This transformation is typically achieved through standard amide bond formation protocols. The carboxylic acid is first activated, often by converting it into a more reactive species like an acyl chloride or by using peptide coupling agents. This activated intermediate is then reacted with a primary or secondary amine to yield the corresponding benzamide (B126).

In one such study, a series of N-benzyl and N-phenethyl benzamide derivatives were synthesized and evaluated as potential inhibitors of Programmed Death-Ligand 1 (PD-L1). ekb.eg The synthesis involved coupling the this compound core with appropriately substituted amines. The resulting compounds demonstrated varying degrees of inhibitory activity, highlighting the importance of the substituents on the amide nitrogen.

Table 1: Examples of Synthesized Sulfamoylbenzamide Derivatives and their PD-L1 Inhibition

| Compound Name | Structure | % PD-L1 Inhibition |

|---|---|---|

| 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide | 53.327% | |

| 5-Chloro-2-methoxy-N-(4-(N-(2,4-difluorophenyl)sulfamoyl)benzyl)benzamide | 50.993% | |

| 5-Chloro-2-methoxy-N-(4-(N-(4-methylphenyl)sulfamoyl)phenethyl)benzamide | 51.253% | |

| 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide | 57.152% | |

| 5-Chloro-N-(4-(N-(4-(trifluoromethyl)phenyl)sulfamoyl)phenethyl)salicylamide | 51.058% |

Data sourced from the Egyptian Journal of Chemistry. ekb.eg

Introduction of Heterocyclic Moieties (e.g., Diazole, Triazole, Pyrrolidinone)

Incorporating heterocyclic rings into the this compound scaffold is another key strategy to explore new chemical space and modulate biological activity. Heterocycles can act as bioisosteres for other functional groups, introduce specific conformational constraints, and provide additional points for hydrogen bonding or other non-covalent interactions. Rings such as pyrazole (B372694) (a diazole), triazole, and pyrrolidinone are frequently used in medicinal chemistry for these purposes. nih.gov

For example, research into novel antibacterial agents has led to the synthesis of pyrazole derivatives that incorporate a benzoic acid moiety. nih.gov In these structures, the pyrazole ring acts as a central scaffold, linking the benzoic acid to other substituted phenyl rings. One synthetic approach involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound to form the pyrazole core, which is subsequently functionalized. While not a direct modification of this compound, this work illustrates a relevant strategy for integrating a diazole ring system with a benzoic acid structure to achieve potent biological activity. Several of these synthesized pyrazole-benzoic acid derivatives have shown significant potency against various bacterial strains, including resistant pathogens. nih.gov

Table 2: Antibacterial Activity of Selected Pyrazole-Benzoic Acid Derivatives

| Compound | R1 | R2 | R3 | MIC (µg/mL) vs. S. aureus |

|---|---|---|---|---|

| 22 | H | CF3 | Cl | 2 |

| 23 | H | CF3 | F | 1 |

| 24 | H | CF3 | Br | 0.5 |

MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of a substance that prevents visible growth of a bacterium. Data sourced from a study on fatty acid biosynthesis inhibitors. nih.gov

Conjugation with Other Bioactive Scaffolds (e.g., Salicylamide (B354443), Anisamide, Chromen-2-one)

A powerful derivatization approach involves conjugating the this compound framework with other known bioactive scaffolds. This molecular hybridization aims to combine the pharmacophoric features of two different classes of molecules to create a single chemical entity with potentially synergistic or novel biological effects. Scaffolds like salicylamide and anisamide have been successfully coupled to sulfonamide-containing structures to generate compounds with interesting therapeutic profiles. researchgate.netekb.eg

The synthesis of these conjugates typically involves forming an amide linkage between the carboxylic acid of the this compound core and an amine group present on the other bioactive molecule (or a suitable linker). researchgate.net For instance, researchers have synthesized a series of compounds where a sulfonamide scaffold was coupled with salicylamide or anisamide moieties. researchgate.netekb.eg These efforts yielded hybrid molecules that were evaluated as inhibitors of PD-L1, a key target in cancer immunotherapy. The results indicated that the nature of both the sulfonamide portion and the conjugated scaffold played a crucial role in the observed activity. ekb.eg

Investigation of Bioisosteric Replacements

Bioisosteric replacement is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar steric, electronic, or physicochemical properties. baranlab.org This is done to improve potency, selectivity, metabolic stability, or pharmacokinetic properties. drughunter.com For this compound, the carboxylic acid group is a prime candidate for such modification.

Classical bioisosteres for a carboxylic acid include tetrazoles and certain oxadiazoles (B1248032) (e.g., 5-oxo-1,2,4-oxadiazole), which can mimic the acidic proton and hydrogen-bonding pattern of the original group while offering different metabolic profiles and cell permeability. drughunter.comresearchgate.net For example, replacing a carboxylic acid with a tetrazole ring is a well-established tactic in medicinal chemistry, as seen in the development of angiotensin II receptor antagonists. drughunter.com This change can maintain or improve biological activity while potentially altering absorption and distribution characteristics. The phenyl rings within the scaffold could also be replaced with other aromatic or heteroaromatic systems to modulate properties. A spiro[3.3]heptene has even been used as a non-traditional, sp³-rich bioisostere for a benzene (B151609) ring in other complex molecules. nih.gov

Table 3: Potential Bioisosteric Replacements for the Carboxylic Acid Moiety

| Original Functional Group | Potential Bioisostere | Rationale |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Mimics acidity and hydrogen bonding capabilities; can improve metabolic stability. drughunter.com |

| Carboxylic Acid (-COOH) | 5-oxo-1,2,4-oxadiazole | Acts as a metabolically stable replacement that can maintain key interactions. drughunter.comresearchgate.net |

| Carboxylic Acid (-COOH) | Acylsulfonamide | Increases acidity compared to carboxylic acid and can form different interactions. |

| Phenyl Ring | Pyridine (B92270) | Introduces a nitrogen atom, altering electronics and providing a hydrogen bond acceptor. baranlab.org |

Development of Prodrugs and Pro-moieties

The development of prodrugs is a strategy used to overcome undesirable properties of a drug candidate, such as poor solubility, low membrane permeability, or rapid metabolism. A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug through enzymatic or chemical transformation. The temporary modifying group is known as a pro-moiety.

For this compound, the polar carboxylic acid group is a logical site for prodrug modification to enhance lipophilicity and improve passive diffusion across cell membranes. A common approach is to mask the carboxylic acid as an ester. Simple alkyl esters may be too stable, but specialized esters designed for in vivo hydrolysis, such as acyloxymethyl or phosphoryloxymethyl (POM) esters, are often employed. nih.gov

Another sophisticated approach is the ProTide technology, which involves creating a phosphoramidate (B1195095) derivative. nih.govnih.gov This strategy masks a phosphate (B84403) or phosphonate (B1237965) group and has been highly successful in nucleotide-based antiviral therapies. nih.gov A similar principle could be applied by linking an amino acid ester and an aryl group through a phosphate bridge to the carboxylic acid of the target molecule. Once inside a cell, cellular enzymes would cleave the pro-moieties to release the active carboxylic acid, increasing the intracellular concentration of the drug. nih.gov

Applications in Chemical Biology and Pre Clinical Research

Development of Chemical Probes for Biological Target Elucidation

Chemical probes are essential tools for dissecting complex biological pathways and identifying the molecular targets of bioactive compounds. The 4-(phenylsulfamoyl)benzoic acid framework has proven to be a versatile starting point for the design and synthesis of such probes, particularly in the study of LIM-kinases.

Design and Synthesis of LIM-Kinase Chemical Probes

LIM kinases (LIMK1 and LIMK2) are key regulators of cytoskeletal dynamics and are implicated in a range of diseases, including cancer and neurological disorders. nih.gov The development of selective inhibitors, or chemical probes, for these kinases is crucial for understanding their physiological roles and validating them as therapeutic targets. nih.gov

Researchers have successfully utilized the this compound scaffold to generate potent and selective LIMK inhibitors. The synthesis typically begins with 4-(chlorosulfonyl)benzoic acid, which is then reacted with various amines to create a library of sulfonamide derivatives. nih.gov Further modifications, such as amide coupling reactions, allow for the introduction of additional diversity. nih.gov

One notable example is the development of a type III allosteric LIMK inhibitor, TH257. nih.gov While highly selective, this compound suffered from poor metabolic stability, limiting its use to in vitro studies. researchgate.net This highlights a common challenge in probe development, where initial potent hits require further optimization to improve their drug-like properties.